{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid
Overview
Description
“{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid” is a chemical compound with the CAS Number: 1471260-44-2. It has a molecular weight of 176.97 and its IUPAC name is (3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H8BN3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4,12-13H,1H3 and the Inchi Key is GPQTWAVNDMMBDO-UHFFFAOYSA-N .Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.
Mode of Action
It’s plausible that it interacts with its targets, leading to changes in cellular processes that inhibit tumor growth .
Biochemical Pathways
Given its potential anti-tumor activity , it may influence pathways related to cell proliferation and survival.
Result of Action
Based on the anti-tumor activity of similar compounds , it may induce cell cycle arrest or apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid in lab experiments is its versatility. It can be used as a reagent in organic synthesis and has shown promising results in drug development. However, one limitation of using this compound is its potential toxicity, and further studies are needed to determine its safety profile.
Future Directions
There are several future directions for the research on {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to determine its safety profile and potential side effects. Its unique structural properties also make it an attractive candidate for the development of new materials, and further research in this area is needed. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in various fields, including drug development and organic synthesis. Its unique structural properties and versatile nature make it an attractive candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid has been extensively studied for its potential applications in drug development. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. Additionally, it has been used as a reagent in organic synthesis and has shown significant potential in the development of new materials.
properties
IUPAC Name |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4,12-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQTWAVNDMMBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN=C(N2C=C1)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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